N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a methylbenzamide moiety at position 2. The triazole ring is further functionalized with a thioether linkage to a benzothiazole-derived amide group.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN6O2S2/c1-16-5-4-6-17(13-16)24(35)28-14-22-31-32-26(33(22)19-11-9-18(27)10-12-19)36-15-23(34)30-25-29-20-7-2-3-8-21(20)37-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWWBKOHTTZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features several significant moieties:
- Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
- Triazole : Associated with a wide range of biological activities, including antifungal and anticancer effects.
- Benzamide : Often linked to various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 536.64 g/mol. The presence of thiol and amine groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial activity, attributed to the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens. Research indicates that compounds containing thiazole rings often demonstrate antibacterial properties by disrupting bacterial lipid biosynthesis mechanisms .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast adenocarcinoma (MCF7) cell lines. The mechanism of action appears to involve the inhibition of carbonic anhydrase (CA IX), a tumor-associated enzyme crucial for pH regulation in cancer cells . This inhibition leads to disrupted acidification processes within tumors, which can hinder tumor growth.
Case Studies
-
Antimicrobial Activity Evaluation :
A study evaluated various derivatives of thiazole compounds for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL, highlighting the potential of thiazole-containing compounds in developing new antibiotics . -
Anticancer Screening :
In another study, derivatives similar to this compound were tested against MCF7 cells using the Sulforhodamine B (SRB) assay. Compounds exhibited varying levels of cytotoxicity, with some showing significant activity comparable to established chemotherapeutics like doxorubicin .
The primary mechanism through which this compound exerts its biological effects includes:
-
Inhibition of Carbonic Anhydrase :
The compound binds effectively to the active site of CA IX, inhibiting its enzymatic activity and subsequently affecting tumor cell pH regulation . -
Disruption of Lipid Biosynthesis :
The thiazole moiety is believed to interfere with bacterial lipid biosynthesis pathways, thereby exerting its antimicrobial effects .
Research Findings Summary Table
| Activity | Tested Against | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Gram-positive/negative bacteria | 1.61 - 1.98 µg/mL | Disruption of lipid biosynthesis |
| Anticancer | MCF7 breast cancer cells | Varies; significant activity compared to doxorubicin | Inhibition of carbonic anhydrase (CA IX) |
Scientific Research Applications
Antimicrobial Applications
Preliminary studies suggest that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exhibits significant antimicrobial properties. The benzo[d]thiazole and triazole moieties are particularly noted for enhancing bioactivity against various pathogens, including bacteria and fungi .
Case Study: Antimicrobial Activity
In a study evaluating similar compounds, derivatives containing the benzo[d]thiazole structure showed promising results against both Gram-positive and Gram-negative bacteria. The compounds were tested using turbidimetric methods, revealing effective inhibition of microbial growth .
Anticancer Potential
The compound's structure also suggests potential anticancer activity. The incorporation of multiple pharmacophores allows for interactions with cancer cell pathways. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF7) and others .
Case Study: Anticancer Activity
A related study investigated novel triazole derivatives for their anticancer properties. The results demonstrated that specific derivatives exhibited significant activity against several cancer cell lines, indicating that the triazole moiety plays a crucial role in mediating these effects .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the benzo[d]thiazole moiety : Starting from 2-amino benzothiazole.
- Synthesis of the triazole ring : Utilizing known methods for triazole formation.
- Final coupling reactions : To construct the complete molecule through amide bond formation.
These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl group is a prime site for nucleophilic substitution due to its strong electron-withdrawing nature. Reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions typically yield aryl-substituted derivatives.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, NH₃ (excess) | 4-Aminophenyl derivative | 72 | |
| CuI, L-proline, DMSO, 100°C | 4-Phenoxyphenyl derivative | 65 |
Key Findings :
-
The bromine substitution is regioselective, favoring para positions due to steric hindrance from adjacent substituents.
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is less efficient here due to competing side reactions with the triazole ring .
Oxidation of the Thioether Linkage
The thioether (–S–) group between the benzo[d]thiazole and triazole moieties undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, 25°C | Sulfoxide derivative | 85% | |
| mCPBA, DCM, 0°C | Sulfone derivative | 92% |
Mechanistic Insight :
-
Oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy.
-
The sulfone derivative exhibits enhanced metabolic stability compared to the parent compound .
Hydrolysis of Amide and Thiourea Bonds
The benzamide and thiourea linkages are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
| Conditions | Products | Notes | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | 3-Methylbenzoic acid + Amine fragments | Degradation pathway | |
| NaOH (1M), 60°C, 6h | Thiol intermediate + Benzo[d]thiazole-2-amine | Partial decomposition |
Stability Considerations :
-
Hydrolysis is pH-dependent, with optimal stability observed at neutral pH (6–8).
-
The thiourea bond (–NH–C(=S)–NH–) is more labile than the benzamide under basic conditions .
Cyclization and Ring-Opening Reactions
The 1,2,4-triazole ring participates in cycloaddition or ring-opening reactions under thermal or catalytic conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Cu(I), 120°C, 24h | Fused triazolo-thiazole | |
| Acid-catalyzed ring opening | H₂SO₄, 25°C, 2h | Open-chain thiocyanate |
Applications :
Electrophilic Substitution on Aromatic Rings
The benzamide’s phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to the methyl group.
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 3-Methyl-5-nitrobenzamide | 68 | |
| Sulfonation (SO₃, H₂SO₄) | 50°C, 4h | 3-Methyl-5-sulfobenzamide | 55 |
Regioselectivity :
-
Directed by the electron-donating methyl group, favoring substitution at the para position to the amide linkage.
Functionalization of the Benzo[d]thiazole Moiety
The benzo[d]thiazole ring undergoes halogenation or alkylation at the 2-amino group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Bromination (NBS, AIBN) | CCl₄, reflux | 6-Bromo-benzo[d]thiazole | |
| Alkylation (MeI, K₂CO₃) | DMF, 60°C | N-Methyl derivative |
Biological Relevance :
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Discussion of Structural Impact on Properties
- Electron-withdrawing groups : The 4-bromophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to sulfonyl or fluorophenyl groups in analogs .
- Synthetic complexity : The benzothiazole-thioethyl chain likely requires multi-step synthesis, similar to morpholine-thioacetamides in .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with functionalization of thiazole and triazole precursors. For example:
- Step 1: Coupling of a 2-aminothiazole derivative with a bromophenyl-substituted triazole core under reflux in ethanol or methanol .
- Step 2: Introduction of the benzamide moiety via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
- Characterization: Intermediates and final compounds are validated using IR (to confirm carbonyl and thioether groups), H/C NMR (to verify substituent positions), and mass spectrometry (for molecular weight confirmation) .
Q. What initial biological screening methodologies are recommended for assessing its therapeutic potential?
- Anticancer Activity: Use the NCI-60 human tumor cell line panel to evaluate GI values. Structural analogs with triazole-thiazole hybrids show selectivity against melanoma and breast cancer .
- Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thioether-linked benzothiazoles often exhibit MIC values <10 µg/mL .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?
- Solubility: Assess via HPLC in buffered solutions (pH 1.2–7.4). The bromophenyl and triazole groups may reduce aqueous solubility, necessitating co-solvents like DMSO .
- Stability: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Thioether bonds are prone to oxidation, requiring inert storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization: Replace methanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst Screening: Test Pd(PPh) for Suzuki couplings involving the 4-bromophenyl group, which improves regioselectivity .
- Purification: Use preparative HPLC with C18 columns (ACN/water gradient) to resolve closely eluting impurities .
Q. What computational and experimental approaches elucidate its target interaction mechanisms?
- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., VEGFR-2). The benzothiazole ring often occupies hydrophobic pockets, while the triazole forms hydrogen bonds .
- SPR Assays: Measure binding kinetics (K) to recombinant proteins. Analogs with 4-bromophenyl substituents show sub-µM affinity due to enhanced π-π stacking .
Q. How can structural modifications resolve contradictions in reported biological activity data?
- Case Study: If conflicting cytotoxicity data arise (e.g., high potency in leukemia but low in solid tumors), introduce electron-withdrawing groups (e.g., -NO) at the triazole C-5 position to enhance membrane permeability .
- Validation: Compare ADMET profiles of analogs using Caco-2 permeability and hepatic microsome assays .
Q. What strategies improve solubility without compromising bioactivity?
- Pro-drug Design: Incorporate phosphate esters at the benzamide carbonyl, which hydrolyze in vivo to release the active compound .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Structural analogs show 3–5x increased plasma half-life in murine models .
Q. How are structure-activity relationship (SAR) studies designed for this compound class?
-
Core Modifications: Systematically vary substituents on the triazole (C-4) and benzothiazole (N-2) positions. For example:
Substituent Activity Trend 4-Bromophenyl ↑ Anticancer (NCI-60) 4-Methoxyphenyl ↑ Solubility, ↓ Toxicity -
3D-QSAR: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC values .
Q. What analytical techniques identify degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
